8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine
Description
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C₈H₆ClN₃S and a molecular weight of 211.67 g/mol . It features a pyrido[3,4-d]pyrimidine core substituted with a chlorine atom at position 8 and a methylsulfanyl (-SMe) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly for generating kinase inhibitors due to its reactive chloro and methylsulfanyl substituents, which allow for selective derivatization . Commercially available with ≥97% purity, it is classified as a heterocyclic building block .
Properties
IUPAC Name |
8-chloro-2-methylsulfanylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMICGHGYKZQSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CN=C(C2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and 2-chloropyrimidine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyridopyrimidine core.
Functional Group Introduction:
Chlorination: The chlorination at the 8th position is typically achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 8 undergoes nucleophilic displacement with amines, alkoxides, and thiols under controlled conditions. This reactivity enables the synthesis of structurally diverse analogs:
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 is oxidized to sulfone (-SO₂Me) using m-chloroperbenzoic acid (m-CPBA), enhancing electrophilicity for subsequent substitutions:
Reaction Protocol
-
Reagent : m-CPBA (2.2 equiv)
-
Solvent : Dichloromethane (0°C to RT, 18 h)
Impact on Reactivity
-
Sulfone derivatives exhibit 10–100x higher reactivity in formamide coupling reactions compared to sulfide precursors .
-
Enables Suzuki-Miyaura cross-couplings with boronic acids at position 8 (e.g., aryl, heteroaryl groups) .
Suzuki-Miyaura Cross-Coupling
The chlorine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation:
Typical Conditions : THF/water (3:1), 65–80°C, 12–24 h .
Reduction
Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyridopyrimidine ring, though yields are moderate (40–60%) due to competing side reactions .
Halogenation
Electrophilic bromination at position 6 occurs using N-bromosuccinimide (NBS), but regioselectivity depends on directing groups .
Stability and Side Reactions
-
Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 3–5) and basic (pH 8–10) conditions at 25°C .
-
Thermal Decomposition : Degrades above 200°C, forming volatile sulfur-containing byproducts.
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMSO, NMP) accelerate substitution rates by stabilizing transition states .
-
Temperature Control : Microwave-assisted reactions reduce reaction times from 24 h to 1–2 h for amine couplings .
This systematic analysis underscores the compound’s utility in medicinal chemistry, particularly for constructing polyfunctionalized pyridopyrimidines with tailored biological activities.
Scientific Research Applications
Key Properties
- Molecular Formula : C_8H_8ClN_3S
- Molecular Weight : 215.68 g/mol
- Mechanism of Action : Inhibits Monopolar Spindle 1 (MPS1) kinase, disrupting normal cell division and leading to apoptosis in cancer cells.
Medicinal Chemistry
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine serves as a crucial scaffold for designing potent kinase inhibitors. Its structural features allow for modifications that can enhance selectivity and potency against various kinases implicated in cancer progression.
Table 1: Comparison of Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | MPS1 | 0.008 | High |
| Other Pyridopyrimidines | Various | Varies | Moderate |
Biological Studies
Research has demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines. For instance, studies using the NCI 60 human cancer cell line panel revealed significant activity against breast (MCF-7) and renal (A498) cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 0.015 | High |
| A498 (Renal) | 0.020 | High |
| HCT116 (Colon) | 0.150 | Moderate |
The mechanism involves the inhibition of MPS1 kinase, crucial for mitotic progression. By disrupting this pathway, the compound induces mitotic arrest and apoptosis in cancer cells .
Anticancer Activity
A notable study evaluated the anticancer properties of various derivatives of pyrido[3,4-d]pyrimidines, including this compound. The results indicated that modifications at specific positions on the ring system could enhance cytotoxicity against targeted cancer types .
In another investigation, the compound was tested alongside other derivatives for their effects on MPS1 inhibition. The findings suggested that compounds with similar scaffolds exhibited varying degrees of potency, emphasizing the importance of structural modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido[2,3-d]pyrimidine Cores
Compounds such as 4-chloro-7-aryl-8-alkyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidines (e.g., 4a–j ) share the methylsulfanyl and chloro substituents but differ in core structure (pyrido[2,3-d]pyrimidine vs. pyrido[3,4-d]pyrimidine) and saturation (7,8-dihydro vs. fully aromatic). For example:
Key Differences :
- The dihydro core in pyrido[2,3-d]pyrimidines introduces partial saturation, reducing aromaticity and altering reactivity compared to the fully aromatic pyrido[3,4-d]pyrimidine core .
- Synthesis of pyrido[2,3-d]pyrimidines involves cyclization of intermediates derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), whereas the target compound is synthesized via concise routes from pyrido[3,4-d]pyrimidine precursors .
Table 1: Structural and Physical Comparison
Substituent Variants at Position 2 and 8
Position 2: Methylsulfanyl vs. Methyl or Amino Groups
- 8-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (): Replacing -SMe with -Me reduces leaving-group ability, limiting nucleophilic substitution reactivity compared to the target compound.
- The target compound serves as a precursor for such derivatives via displacement of -SMe .
Position 8: Chloro vs. Functionalized Substituents
- 8-(((Furan-2-ylmethyl)amino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44a) (): The 8-chloro group in the target compound enables facile substitution with amines or other nucleophiles, whereas pre-functionalized derivatives like 44a require multistep synthesis .
Biological Activity
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and the results from various studies.
Chemical Structure and Synthesis
The compound features a pyrido[3,4-d]pyrimidine core, which is a versatile scaffold in drug development. The synthesis typically involves palladium-catalyzed reactions and nucleophilic substitutions, allowing for the introduction of various functional groups that enhance biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on a panel of 60 human cancer cell lines (NCI 60), revealing selective cytotoxicity against breast and renal cancer cells . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the pyrido[3,4-d]pyrimidine ring could enhance potency.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 0.015 | High |
| A498 (Renal) | 0.020 | High |
| HCT116 (Colon) | 0.150 | Moderate |
The compound's mechanism involves the inhibition of key kinases implicated in cancer progression. Specifically, it has been shown to inhibit monopolar spindle 1 (MPS1), a critical regulator in cell division. Inhibiting MPS1 can lead to mitotic arrest and subsequent apoptosis in cancer cells . The IC50 values for MPS1 inhibition have been reported as low as 0.008 μM, indicating high potency .
Other Biological Activities
Beyond its anticancer effects, this compound has also been investigated for its potential as an anti-inflammatory and antiviral agent. Pyrido[3,4-d]pyrimidines have been associated with activities against various viral infections, including Hepatitis C Virus (HCV). The structural modifications can enhance their affinity for viral targets .
Case Studies
A notable case study involved the evaluation of several derivatives of this compound in animal models. These studies demonstrated significant tumor reduction in xenograft models when treated with optimized derivatives of this compound .
Q & A
Q. What are the common synthetic routes for preparing 8-chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine, and how do reaction conditions influence intermediate purity?
The synthesis typically begins with a regioselective functionalization of the pyrido[3,4-d]pyrimidine scaffold. A key intermediate, 2,4-dichloropyrido[3,4-d]pyrimidine, is prepared via cyclization of substituted pyrimidine precursors under acidic conditions . Selective substitution at the 4-position using methylsulfanyl groups is achieved via nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide in polar aprotic solvents (e.g., DMF) at 60–80°C. The 8-chloro substituent is introduced earlier in the synthesis, often via chlorination of precursor heterocycles. Purity is optimized by controlling stoichiometry, reaction time, and using chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
Q. How can nucleophilic aromatic substitution (SNAr) be optimized at specific positions of the pyrido[3,4-d]pyrimidine scaffold?
Regioselectivity in SNAr reactions depends on electronic and steric factors. The 4-position of 2,4-dichloropyrido[3,4-d]pyrimidine is more reactive due to electron-withdrawing effects from adjacent nitrogen atoms, allowing selective substitution with soft nucleophiles (e.g., thiols, amines) . For 8-chloro derivatives, steric hindrance at the 2-position often necessitates harsher conditions (e.g., higher temperatures or Lewis acid catalysts). Microwave-assisted synthesis has been employed to accelerate reactions while minimizing side products .
Advanced Research Questions
Q. What strategies are employed to address discrepancies in the anticancer activity of pyrido[3,4-d]pyrimidine derivatives across different cancer cell lines?
Discrepancies often arise from variations in kinase expression profiles or off-target effects. For example, 4-substituted 2-aminopyrido[3,4-d]pyrimidines show selectivity for breast cancer (MCF-7) and renal cancer (A498) cell lines due to overexpression of EGFR, HER2, or VEGFR kinases . To resolve contradictions, researchers use:
- Panel testing : Screening across the NCI-60 cell line panel to identify selectivity patterns.
- Kinase profiling : Assessing inhibition against purified kinases (e.g., EGFR, PDGFR) to correlate cellular activity with target engagement .
- Structural analogs : Modifying substituents at C-4 (e.g., aryl vs. alkyl groups) to tune kinase affinity and reduce off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the derivatization of this compound for selective kinase inhibition?
SAR studies focus on three regions:
- C-2 (methylsulfanyl group) : Replacing methylsulfanyl with amino groups enhances hydrogen bonding to kinase ATP pockets (e.g., EGFR inhibitors) .
- C-4 : Aryl substituents (e.g., 4-anilino groups) improve solubility and selectivity for EGFR-family kinases. Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity for covalent binding .
- C-8 (chloro group) : Halogen retention aids in π-stacking interactions, while substitution with solubilizing groups (e.g., morpholine) improves pharmacokinetics .
Q. What methodologies are recommended to enhance cellular permeability and target engagement of pyrido[3,4-d]pyrimidine-based histone demethylase inhibitors?
To improve cell permeability:
- Lipophilic substituents : Introduce alkyl or aryl groups at C-8 to enhance membrane diffusion.
- Prodrug approaches : Mask polar groups (e.g., amines) with acetyl or tert-butyl carbamate protections .
- Conformational constraint : Use rigid linkers (e.g., 4-phenylpiperidine) to reduce rotational entropy and improve binding to the KDM4/5 active site . Target engagement is validated via cellular assays measuring H3K9Me3/H3K4Me3 demethylation inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
